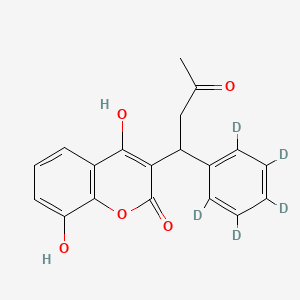

8-Hydroxy Warfarin-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Hydroxy Warfarin-d5 is a labeled minor metabolite of Warfarin, specifically a deuterated form of 8-Hydroxy Warfarin. The presence of deuterium atoms makes it easier to identify and track in mass spectrometry analysis. This compound is used extensively in proteomics research and pharmacokinetic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

8-Hydroxy Warfarin-d5 is generally prepared by chemical synthesis. One specific step involves replacing a hydrogen atom with a deuterium atom through a deuteration reaction in an appropriate substrate . The Fenton reaction is also utilized to insert hydroxylation into the parent compound, Warfarin, by hydroxyl and hydroperoxyl radicals generated by Fe2+/Fe3+ redox reaction with hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound involve advanced oxidation processes and multiple reaction monitoring using gas chromatography-mass spectrometry (GC-MS). The analytes are derivatized using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide, and the derivatization yield of Warfarin is determined using isotopically labeled reference compounds .

Analyse Des Réactions Chimiques

Types of Reactions

8-Hydroxy Warfarin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different hydroxylated metabolites.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: Deuterium atoms can be substituted with hydrogen atoms or other isotopes.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific pH levels, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various hydroxylated metabolites of Warfarin, such as 4′-hydroxy Warfarin and 10-hydroxy Warfarin .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

8-Hydroxy Warfarin-d5 is primarily studied for its role in understanding the metabolic pathways of warfarin. The compound serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace metabolic processes without interference from endogenous compounds.

- Metabolic Pathways : Research indicates that 8-hydroxy warfarin is a significant metabolite formed through cytochrome P450-mediated hydroxylation of warfarin. It plays a crucial role in the overall pharmacological activity of warfarin by influencing its elimination and activity levels in patients .

- Impact on Drug Interactions : Studies have shown that hydroxywarfarins, including this compound, can inhibit the metabolism of warfarin itself by affecting the activity of CYP2C9, an enzyme critical for warfarin metabolism. This inhibition can lead to altered therapeutic outcomes and necessitates careful monitoring of patients on anticoagulant therapy .

Analytical Chemistry

This compound is extensively utilized in analytical chemistry, particularly in mass spectrometry.

- High-Resolution Mass Spectrometry : The compound is used as an internal standard in high-resolution mass spectrometric analyses to quantify warfarin and its metabolites accurately. Its deuterated nature enhances the sensitivity and specificity of detection methods .

- Fragmentation Studies : Research involving electron impact ionization has elucidated fragmentation pathways of this compound, providing insights into its structural characteristics and aiding in the identification of related compounds .

Toxicological Studies

The compound's role extends into toxicology, where it helps understand the safety profiles of warfarin derivatives.

- Neurotoxicity Assessment : In studies involving traumatic brain injury models, this compound has been instrumental in assessing the exacerbation of injuries due to anticoagulant therapy. Elevated levels of warfarin and its metabolites post-injury suggest increased risks for cerebral hemorrhage, highlighting the need for careful management in patients with head injuries .

Clinical Implications

The implications of this compound extend into clinical settings, particularly concerning anticoagulation therapy.

- Dosing Strategies : Understanding the pharmacodynamics of this compound aids clinicians in developing more effective dosing strategies for patients on warfarin therapy, especially those exhibiting variable responses due to genetic factors affecting drug metabolism .

- Monitoring Therapeutic Levels : The compound's use as a reference standard facilitates more accurate monitoring of therapeutic levels of warfarin and its metabolites, which is critical for preventing adverse events such as bleeding or thrombosis .

Mécanisme D'action

The mechanism of action of 8-Hydroxy Warfarin-d5 involves its role as a metabolite of Warfarin. Warfarin is a vitamin K antagonist that inhibits the production of vitamin K by vitamin K epoxide reductase. This inhibition affects the γ-carboxylation of coagulation factors VII, IX, X, and thrombin, leading to anticoagulant effects . The deuterated form, this compound, is used to study these pathways more precisely due to its distinct mass spectrometric properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Warfarin-d5: Another deuterated form of Warfarin, used for similar analytical purposes.

8-Hydroxy Warfarin β-D-glucuronide: A glucuronidated metabolite of 8-Hydroxy Warfarin.

Synthetic Coumarin Derivatives: Various coumarin-based compounds with anticoagulation and antiplatelet aggregation properties.

Uniqueness

8-Hydroxy Warfarin-d5 is unique due to its specific labeling with deuterium, which allows for precise tracking and identification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and proteomics research .

Propriétés

Numéro CAS |

94820-66-3 |

|---|---|

Formule moléculaire |

C9H11O5D5 |

Poids moléculaire |

329.37 |

Nom IUPAC |

4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |

Apparence |

White Solid |

melting_point |

187-189 °C |

Pureté |

95% by HPLC; 98% atom D |

Numéros CAS associés |

17834-04-7 (unlabelled) |

Synonymes |

4,8-Dihydroxy-3-[3-oxo-1-(phenyl-d5)-butyl]-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin-d5 |

Étiquette |

Warfarin Impurities |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.